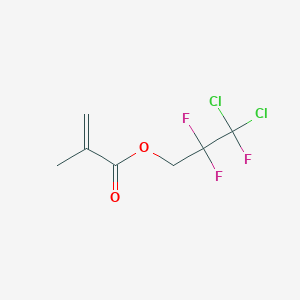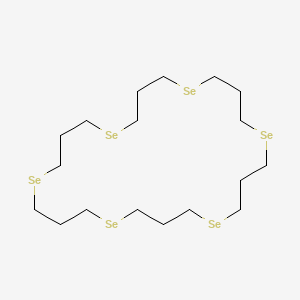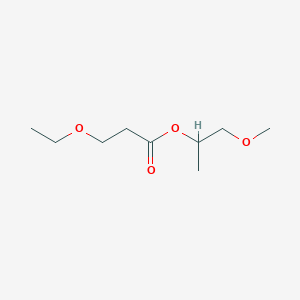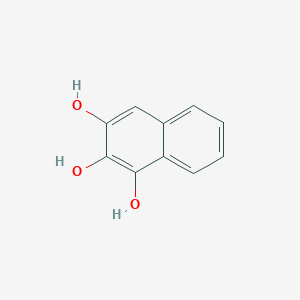
Naphthalenetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenetriol is an organic compound with the molecular formula C10H8O3. It is a derivative of naphthalene, featuring three hydroxyl groups (-OH) attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalenetriol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives. For instance, the hydroxylation of 1,3,8-trihydroxynaphthalene can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst . Another method involves the use of Grignard reagents, where naphthalene is reacted with a suitable Grignard reagent followed by oxidation to introduce hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction conditions can vary depending on the specific industrial requirements .
Chemical Reactions Analysis
Types of Reactions
Naphthalenetriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinones.
Reduction: Reduction of this compound can yield dihydroxynaphthalenes.
Substitution: this compound can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydroxynaphthalenes
Substitution: Halogenated naphthalenes
Scientific Research Applications
Naphthalenetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalenetriol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,3,8-triol: Similar structure with hydroxyl groups at positions 1, 3, and 8.
Naphthalene-1,4,5-triol: Hydroxyl groups at positions 1, 4, and 5.
Naphthalene-1,2,4-triol: Hydroxyl groups at positions 1, 2, and 4.
Uniqueness
Naphthalenetriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other similar compounds .
Properties
CAS No. |
112117-58-5 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
naphthalene-1,2,3-triol |
InChI |
InChI=1S/C10H8O3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5,11-13H |
InChI Key |
NCIAGQNZQHYKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


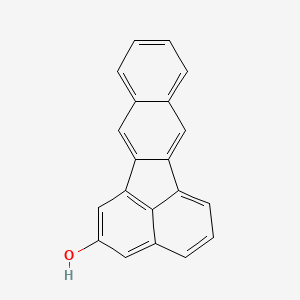
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
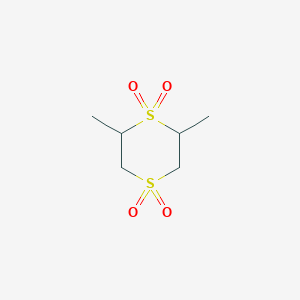
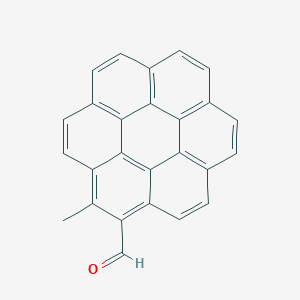
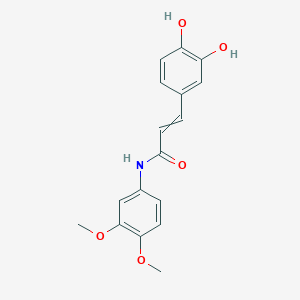
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

